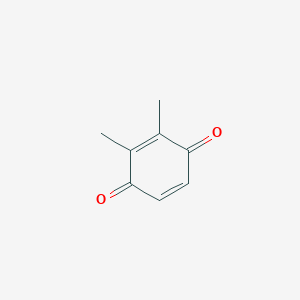

2,3-Dimethyl-p-benzoquinone

Vue d'ensemble

Description

2,3-Dimethyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is specifically a derivative of p-benzoquinone, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. It is known for its bright yellow color and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-p-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,3-dimethylphenol. Catalysts such as palladium or platinum are used to enhance the reaction rate and yield. The process is carried out under controlled temperature and pressure conditions to ensure the efficient conversion of the starting material to the desired product.

Analyse Des Réactions Chimiques

General Reactivity

2,3-Dimethyl-p-benzoquinone acts as an electrophile in biochemical pathways. It undergoes reactions with nucleophiles, such as thiols and amines, leading to the formation of adducts. The presence of methyl groups influences its reactivity by stabilizing certain intermediates and directing electrophilic attack during reactions.

Nucleophilic Reactions

Quinones, including this compound, participate in numerous heterolytic processes, including nucleophilic reactions . For example, p-benzoquinone reacts with alkanethiols to produce 2-, 2,6-, and 2,5-conjugate addition products .

Reactions with Hydrogen

Quinones react with hydrogen- and metal-containing reducing agents to yield hydroquinones or semiquinoidal complexes . Benzoquinones are susceptible to catalytic hydrogenation .

Role in Hyperpolarization

The addition of benzoquinone, such as 2-methyl-1,4-benzoquinone, can significantly increase the signal in hyperpolarization experiments . During these cycles, the hyperpolarized response follows the same trend as the earlier reported SWAMP catalyst when compared to the thermal signal .

Reactions with Thiols

Benzoquinone (BQ) can haptenate endogenous proteins through Michael addition (MA) . It is also hypothesized that BQ may haptenate proteins via free radical formation .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate:

DMBQ serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules and various substituted quinone derivatives. Common synthetic routes involve the oxidation of 2,3-dimethylphenol using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reagent in Organic Reactions:

As a reagent, DMBQ participates in numerous organic reactions, including:

- Electrophilic substitution reactions : where it acts as an electrophile due to its electron-deficient nature.

- Diels-Alder reactions : facilitating the formation of cyclohexene derivatives.

Biological Applications

Role in Redox Biology:

DMBQ plays a crucial role in biological redox processes. It is studied for its interactions with cellular components and its potential to modulate redox states within cells. Research indicates that DMBQ can form adducts with sulfhydryl groups in proteins, affecting cellular metabolism and signaling pathways.

Antioxidant Properties:

The compound has been investigated for its antioxidant capabilities. By scavenging free radicals, DMBQ may protect cells from oxidative stress, which is implicated in various diseases .

Cancer Research:

DMBQ's cytotoxic effects have been explored in cancer research. Studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) formation. For instance, DMBQ has been used to study its impact on tau protein fibrillization, which is relevant to neurodegenerative diseases such as Alzheimer's .

Industrial Applications

Production of Dyes and Pigments:

In industrial settings, DMBQ is employed in the production of dyes and pigments due to its vibrant color properties and stability. Its ability to undergo various chemical transformations makes it a versatile component in synthetic dye formulations .

Catalyst in Polymerization Reactions:

DMBQ acts as a catalyst in polymerization processes, enhancing reaction rates and product yields. Its application in producing certain types of polymers showcases its utility beyond traditional chemical synthesis.

Toxicological Studies

Research on the toxicity of DMBQ reveals potential risks associated with exposure. Studies indicate that it can induce chromosome fragmentation in human lymphocytes, highlighting concerns regarding its safety profile . Understanding these toxicological aspects is crucial for developing safe handling practices and regulatory guidelines.

Data Table: Summary of Applications

Case Studies

-

Apoptosis Induction Study :

A study demonstrated that DMBQ could induce apoptosis in neuroblastoma cells via ROS generation and mitochondrial dysfunction. This research provides insights into potential therapeutic applications for neurodegenerative diseases . -

Toxicological Assessment :

In assessing the cytotoxicity of various benzoquinones, DMBQ was found to exhibit significant toxicity towards PC12 cells compared to primary rat hepatocytes. This study utilized quantitative structure-toxicity relationships (QSTRs) to understand the mechanisms behind its cytotoxic effects .

Mécanisme D'action

The mechanism of action of 2,3-dimethyl-p-benzoquinone involves its redox properties It can undergo reversible oxidation and reduction reactions, making it an effective electron transfer agent In biological systems, it can participate in redox cycling, generating reactive oxygen species (ROS) that can affect cellular processes

Comparaison Avec Des Composés Similaires

2,5-Dimethyl-p-benzoquinone: Another methyl-substituted quinone with similar redox properties but different substitution pattern.

2,3-Dichloro-5,6-dicyano-p-benzoquinone: A more reactive quinone due to the presence of electron-withdrawing groups.

1,4-Naphthoquinone: A larger quinone with extended conjugation, leading to different reactivity and applications.

Uniqueness: 2,3-Dimethyl-p-benzoquinone is unique due to its specific substitution pattern, which influences its redox potential and reactivity. The presence of methyl groups at the 2 and 3 positions makes it more hydrophobic compared to other quinones, affecting its solubility and interaction with other molecules.

Activité Biologique

2,3-Dimethyl-p-benzoquinone (DMBQ) is a derivative of p-benzoquinone, notable for its diverse biological activities. This article explores its biological mechanisms, cytotoxicity, antioxidant properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two methyl groups attached to the benzene ring. Its structure allows for significant reactivity, particularly in redox reactions, which underlie many of its biological activities.

1. Cytotoxicity

Research indicates that DMBQ exhibits cytotoxic effects on various cell lines. A study highlighted that DMBQ is more cytotoxic towards PC12 cells compared to primary rat hepatocytes. The cytotoxicity was correlated with reactive oxygen species (ROS) formation and glutathione (GSH) depletion in these cells. Specifically, DMBQ was found to induce higher ROS levels in PC12 cells than in hepatocytes, suggesting a cell-specific mechanism of action .

| Compound | Cytotoxicity (PC12 Cells) | ROS Formation | GSH Depletion |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 2,6-Dimethoxy-p-benzoquinone | Moderate | Low | High |

2. Antioxidant Activity

DMBQ has been identified as a potent antioxidant. Its redox properties allow it to scavenge free radicals effectively. Studies have shown that DMBQ can form stable complexes with metal ions, enhancing its antioxidant capabilities. This property is particularly relevant in the context of oxidative stress-related diseases .

The mechanism through which DMBQ exerts its biological effects involves interactions with cellular macromolecules. It has been observed that DMBQ can bind to proteins and enzymes, influencing their activity. For instance, molecular docking studies suggest that DMBQ interacts favorably with translocator proteins (TSPO), which are implicated in various cellular processes including apoptosis and inflammation .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of DMBQ against oxidative stress-induced damage in neuronal cells. The results demonstrated that pre-treatment with DMBQ significantly reduced cell death and ROS levels induced by oxidative stressors. This suggests a potential therapeutic role for DMBQ in neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another study focusing on cancer cells, DMBQ exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was linked to the induction of apoptosis via ROS-mediated pathways. This selectivity highlights DMBQ's potential as an anticancer agent .

Research Findings Summary

- Cytotoxicity : DMBQ shows significant cytotoxic effects on PC12 cells with a distinct mechanism involving ROS.

- Antioxidant Properties : It acts as a strong antioxidant by scavenging free radicals and forming complexes with metal ions.

- Therapeutic Potential : Promising results in neuroprotection and anticancer activity support further investigation into its clinical applications.

Propriétés

IUPAC Name |

2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACLXROWHONEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200579 | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-86-3 | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DVX468HU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the synthesis of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione as a byproduct?

A1: Research indicates that 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione (also known as 2,3-Dimethyl-p-benzoquinone) can be generated as a minor product during the synthesis of 5-Isopropyl-2,3-dimethylbenzene-1,4-diol. This synthesis utilizes a Friedel-Crafts reaction with 2,3-dimethylhydroquinone, isopropanol, glacial acetic acid, and sulfuric acid. The formation of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione was confirmed through 2D HETCOR and mass spectrometry analysis. []

Q2: Are there any studies on the toxicity of this compound?

A2: Although not directly addressed in the provided abstracts, one study mentions that a related compound, 2,3-dimethyl p-benzoquinone, can induce extreme chromosome shortening resembling fragmentation in human lymphocytes. [] This highlights the potential for toxicity within this class of compounds. More research is needed to understand the specific toxicological profile of this compound.

Q3: What analytical techniques were employed to characterize 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione?

A3: The researchers utilized a combination of 2D Heteronuclear Correlation (HETCOR) spectroscopy and Mass Spectrometry (MS) to confirm the presence and structure of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione as a minor product in their synthesis. [] These techniques provided complementary structural information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.